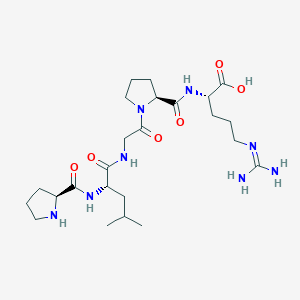
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. It is known for its role as a competitive inhibitor of serine proteases, such as chymotrypsin, and its use in the synthesis of cyclic peptides . This compound is soluble and stable across a range of pH values, making it suitable for various laboratory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically includes:
Coupling Reactions: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Coupling reagents such as HBTU or DIC are used to facilitate peptide bond formation.
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through techniques such as HPLC (high-performance liquid chromatography) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce different functional groups to the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Various alkylating agents or acylating agents can be used under mild conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in free thiols .
Scientific Research Applications
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of cyclic peptides and other complex molecules.
Biology: Acts as a competitive inhibitor of serine proteases, making it useful in enzyme studies and inhibitor design.
Industry: Employed in the production of specialized peptides for research and development.
Mechanism of Action
The compound exerts its effects by binding to the active site of serine proteases, thereby inhibiting their activity. This competitive inhibition prevents the protease from interacting with its natural substrate, effectively reducing its enzymatic activity. The molecular targets include enzymes like chymotrypsin, and the pathways involved are related to proteolytic processes .
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine: A similar compound with a different stereochemistry at the ornithine residue.
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-arginine: Another peptide with a different amino acid at the terminal position.
Uniqueness
L-Prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of the diaminomethylidene group, which contributes to its inhibitory properties and stability .
Properties
CAS No. |
179899-85-5 |
|---|---|
Molecular Formula |
C24H42N8O6 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H42N8O6/c1-14(2)12-17(31-21(35)15-6-3-9-27-15)20(34)29-13-19(33)32-11-5-8-18(32)22(36)30-16(23(37)38)7-4-10-28-24(25)26/h14-18,27H,3-13H2,1-2H3,(H,29,34)(H,30,36)(H,31,35)(H,37,38)(H4,25,26,28)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
NITFDVKSIMCHLP-XSLAGTTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















